molecular formula C21H19NO2 B5786493 N-(biphenyl-2-yl)-3-ethoxybenzamide CAS No. 6086-26-6

N-(biphenyl-2-yl)-3-ethoxybenzamide

Cat. No.: B5786493
CAS No.: 6086-26-6
M. Wt: 317.4 g/mol
InChI Key: JZFHEINJOWVFEX-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-3-ethoxybenzamide is a benzamide derivative characterized by a biphenyl-2-yl group attached to the amide nitrogen and a 3-ethoxy substituent on the benzoyl ring. Benzamides are widely studied for their versatility in organic synthesis, pharmaceutical applications, and agrochemical utility.

Properties

IUPAC Name

3-ethoxy-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-2-24-18-12-8-11-17(15-18)21(23)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFHEINJOWVFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358172
Record name STK299515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6086-26-6
Record name STK299515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-3-ethoxybenzamide typically involves the coupling of biphenyl derivatives with ethoxybenzamide precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the potential of N-(biphenyl-2-yl)-3-ethoxybenzamide as an anti-cancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including the modulation of specific signaling pathways associated with tumor growth.

  • Mechanism of Action : The compound acts by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression. By blocking COX-2 activity, this compound can reduce tumor growth and induce apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the low nanomolar range against several cancer cell lines, indicating potent anti-proliferative effects . For instance, a related compound demonstrated significant inhibition of breast cancer cell growth, suggesting a pathway for further drug development.

Neurodegenerative Diseases

The compound's structural analogs have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of certain enzymes linked to mitochondrial dysfunction has been a focal point of research.

  • Enzyme Modulation : this compound has been investigated for its ability to modulate USP30 (Ubiquitin-specific protease 30), which is implicated in mitochondrial regulation and neurodegeneration . This modulation could provide therapeutic benefits in conditions characterized by mitochondrial dysregulation.

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Synthesis Pathways : The compound can be synthesized through various methods involving the reaction of biphenyl derivatives with ethoxybenzoyl chloride under controlled conditions. This reaction allows for the introduction of functional groups that enhance biological activity .

Material Science

The structural properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

  • Polymerization Studies : Research indicates that compounds with biphenyl structures can improve the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to inhibit cancer cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(biphenyl-2-yl)-3-ethoxybenzamide with structurally related benzamides, focusing on substituents, molecular weight, and key features:

Compound Name Substituent on N-Amidine Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
This compound (Target) Biphenyl-2-yl C21H19NO2 ~317.39 (estimated) Aromatic stacking potential, ethoxy group Research intermediate (hypothetical)
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide 5-Amino-2-fluorophenyl C15H15FN2O2 274.29 Fluorine and amino groups, 3-ethoxy Chemical synthesis intermediate
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide Benzoxazolyl-phenyl C24H22N2O3 386.44 Heterocyclic benzoxazole, dimethyl groups Research chemical
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide 3-Bromobenzyl, sulfone-thiophen C20H22BrNO4S 452.36 Bromine, sulfone, tetrahydrothiophen Research use (non-human)
N-(5-chloro-2-pyridinyl)-3-ethoxybenzamide 5-Chloro-2-pyridinyl C14H13ClN2O2 276.72 Chloropyridine substituent Pharmaceutical impurity reference

Key Observations:

  • Substituent Complexity : The target compound’s biphenyl group likely increases molecular weight and lipophilicity compared to simpler aryl substituents (e.g., fluorophenyl in ). Heterocyclic substituents (e.g., benzoxazole in ) introduce additional hydrogen-bonding or π-stacking capabilities.
  • Halogen Effects : Bromine () and chlorine () substituents enhance molecular weight and may improve binding affinity in biological systems.
  • Ethoxy Position : The 3-ethoxy group is conserved in several analogs, suggesting its role in modulating electronic properties or solubility.

Characterization Methods :

  • X-ray Crystallography : Used to confirm structures in , and 5, providing precise bond lengths and angles .
  • Spectroscopy : 1H/13C NMR and IR (as in ) validate functional groups and substitution patterns.

Comparative Reactivity and Stability

  • Electron-Withdrawing Groups : Nitro substituents (e.g., in ’s N-(2-nitrophenyl)benzamide) may increase reactivity in electrophilic substitutions compared to ethoxy or biphenyl groups .
  • Steric Effects : Bulky substituents like biphenyl-2-yl could hinder rotational freedom, affecting conformational stability .

Data Tables

Table 1: Molecular Weight and Substituent Impact

Compound Type Average Molecular Weight (g/mol) Notable Substituent Effects
Simple Aryl (e.g., fluorophenyl) 250–300 Enhanced solubility, moderate lipophilicity
Heterocyclic (e.g., benzoxazole) 350–450 Improved binding via π-stacking or H-bonding
Halogenated (e.g., bromine) 400–450 Increased molecular weight, potential toxicity

Research Findings and Implications

  • Structural Diversity : Substitutions on the benzamide nitrogen significantly alter physicochemical and biological properties. Biphenyl groups may offer advantages in drug design for targets requiring aromatic interactions.
  • Synthetic Challenges : Complex substituents (e.g., tetrahydrothiophen sulfone in ) necessitate advanced synthetic strategies, impacting scalability.
  • Safety Considerations: Fluorine and amino groups () demand stringent handling protocols, reflecting broader safety trends in benzamide chemistry.

Biological Activity

N-(biphenyl-2-yl)-3-ethoxybenzamide, a compound belonging to the class of biphenyl-benzamides, has garnered attention for its diverse biological activities, particularly in antibacterial and potential anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{19}H_{19}NO_2
  • Molecular Weight : 295.36 g/mol
  • Melting Point : Approximately 206-209 °C

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound against various bacterial strains. The compound exhibits selective inhibition against Gram-positive bacteria while showing limited activity against Gram-negative strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.008 µg/mLRapid bactericidal effect
Bacillus subtilis0.016 µg/mLEffective in reducing viable counts
Escherichia coliNo significant activityResistant to the compound

In a study, the compound demonstrated a rapid reduction in bacterial counts, achieving below the detectable limit within three hours at concentrations above its MIC for Staphylococcus aureus .

Cytotoxicity Profile

The cytotoxic effects of this compound were evaluated using Vero cells (African green monkey kidney cells). The results indicated that the compound exhibited low cytotoxicity with a CC50 greater than 20 µg/mL, suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Results

CompoundCC50 (µg/mL)Selectivity Index (SI)
This compound>20>250

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial protein synthesis and cell wall integrity. Molecular dynamics simulations revealed that the compound interacts with specific bacterial proteins, disrupting their function and leading to cell death .

Pharmacokinetics

Pharmacokinetic studies indicated that this compound has variable stability across different species. It showed a half-life of approximately 111.98 minutes in human liver microsomes compared to much shorter half-lives in mouse and rat models, highlighting its potential for human therapeutic applications .

Case Studies and Research Findings

Several research initiatives have focused on the application of this compound in treating bacterial infections and its potential role in cancer therapy.

  • Antibacterial Efficacy : In vitro studies confirmed that the compound effectively inhibits growth in resistant strains of Staphylococcus aureus, demonstrating its potential as a novel antibacterial agent .
  • Cancer Cell Line Studies : Preliminary investigations into the anticancer properties of related biphenyl-benzamides have shown promising results in inhibiting proliferation and inducing apoptosis in various cancer cell lines .

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